molecular formula C11H14INO B13982370 4-(4-Iodophenoxy)piperidine

4-(4-Iodophenoxy)piperidine

Cat. No.: B13982370
M. Wt: 303.14 g/mol
InChI Key: GTLXIPHKMBQJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodophenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the iodophenoxy group in this compound makes it a valuable compound in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenoxy)piperidine typically involves the reaction of 4-iodophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-iodophenol is replaced by the piperidine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Iodophenoxy)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Iodophenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenoxy)piperidine
  • 4-(4-Chlorophenoxy)piperidine
  • 4-(4-Fluorophenoxy)piperidine

Comparison

4-(4-Iodophenoxy)piperidine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity compared to its bromine, chlorine, and fluorine analogs. These properties make it particularly useful in specific chemical reactions and applications where other halogenated derivatives may not be as effective .

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

4-(4-iodophenoxy)piperidine

InChI

InChI=1S/C11H14INO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2

InChI Key

GTLXIPHKMBQJIK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.